molecular formula C9H11ClO3 B7936598 1-Chloro-2,3,4-trimethoxybenzene CAS No. 77241-44-2

1-Chloro-2,3,4-trimethoxybenzene

Cat. No.: B7936598
CAS No.: 77241-44-2
M. Wt: 202.63 g/mol
InChI Key: LIHWMLGRCUKVLB-UHFFFAOYSA-N
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Description

1-Chloro-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C9H11ClO3 It is a derivative of trimethoxybenzene, where one of the hydrogen atoms is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4-trimethoxybenzene can be synthesized through several methods. One common approach involves the chlorination of 2,3,4-trimethoxybenzene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea are commonly used under mild to moderate conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-chloro-2,3,4-trimethoxybenzene involves its interaction with various molecular targets and pathways. The chlorine atom and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Biological Activity

1-Chloro-2,3,4-trimethoxybenzene, with the molecular formula C9_9H11_{11}ClO3_3, is an aromatic compound characterized by a chlorine atom and three methoxy groups attached to a benzene ring. This unique structure influences its chemical reactivity and biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. Studies have shown it possesses weak to moderate antibacterial effects, warranting further investigation into its potential as a therapeutic agent .

Case Study: Antibacterial Activity

A study evaluated the compound's efficacy against several Gram-positive and Gram-negative bacteria. The results indicated that while the compound did not exhibit strong activity compared to established antibiotics, its unique structure may allow for modifications that could enhance its antibacterial properties.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties . Research is ongoing to explore its mechanisms of action and effectiveness in inhibiting cancer cell proliferation. The presence of the chlorine atom and methoxy groups is believed to play a crucial role in its interaction with cellular targets .

The biological activity of this compound is thought to involve interactions with various molecular targets within cells. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy groups enhance solubility and reactivity. This dual functionality allows the compound to engage with enzymes and receptors, potentially leading to diverse biochemical effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Chloro-2,4,6-trimethoxybenzene Different substitution patternVaries significantly in activity
2,3,4-Trimethoxybenzene Lacks chlorinePrimarily studied for antioxidant properties
1-Bromomethyl-2,3-dimethoxybenzene Bromine instead of chlorineHigher reactivity; potential for different biological effects

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Synthesis and Applications

This compound is synthesized through various methods that typically involve chlorination of trimethoxybenzene derivatives. Its applications extend beyond biological research; it serves as an intermediate in organic synthesis and has potential uses in the production of dyes and pigments .

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. Limited studies indicate that while it may exhibit some toxicity at high concentrations, further research is needed to establish a comprehensive safety profile .

Properties

IUPAC Name

1-chloro-2,3,4-trimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHWMLGRCUKVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949555
Record name 1-Chloro-2,3,4-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2675-80-1, 54625-53-5, 77241-44-2
Record name 5-Chloro-1,2,3-trimethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002675801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-2,3,4-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054625535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, chlorotrimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077241442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2,3,4-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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